5-Hydroxy-2-nitrobenzonitrile
Overview
Description
5-Hydroxy-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H4N2O3 . It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the 5-position and a nitro group at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrobenzonitrile typically involves nitration and subsequent cyanation of hydroxybenzenes. One common method includes the nitration of 5-hydroxybenzonitrile using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides, bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 5-Amino-2-nitrobenzonitrile.
Substitution: 5-Alkoxy-2-nitrobenzonitrile, 5-Acyl-2-nitrobenzonitrile.
Oxidation: 5-Nitro-2-cyanobenzaldehyde.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
DNA/RNA: It can intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
- 2-Hydroxy-5-nitrobenzonitrile
- 4-Hydroxy-2-nitrobenzonitrile
- 5-Hydroxy-3-nitrobenzonitrile
Comparison: 5-Hydroxy-2-nitrobenzonitrile is unique due to the specific positioning of the hydroxyl and nitro groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a distinct compound in its class .
Biological Activity
5-Hydroxy-2-nitrobenzonitrile (CAS No. 13589-74-7) is an aromatic compound characterized by a hydroxyl (-OH) group and a nitro (-NO₂) group attached to a benzene ring, with the molecular formula C₇H₄N₂O₃. This compound has garnered attention in medicinal chemistry and organic synthesis due to its reactive functional groups, which can participate in various chemical reactions and biological activities.
The structural formula of this compound reveals a complex interaction of functional groups that influence its chemical behavior:
- Molecular Weight : Approximately 164.12 g/mol
- Solubility : Varies; reported solubility includes 0.408 mg/ml and 8.59 mg/ml in different conditions.
- Functional Groups : Hydroxyl, nitro, and nitrile, which contribute to its reactivity and potential biological interactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing nitro groups have shown enhanced antibacterial and antifungal activities. A study on pyrimidine derivatives demonstrated that those with nitro groups displayed superior activity against various bacterial strains compared to their non-nitro counterparts .
Cytotoxic Effects
The cytotoxic potential of this compound has been explored in various studies. Preliminary findings suggest that the compound may induce cell death in certain cancer cell lines, although further research is necessary to fully elucidate its mechanisms of action and efficacy .
Interaction with Biological Targets
This compound has been noted for its ability to interact with multiple biological targets, potentially influencing pathways related to inflammation and infection. Its reactivity allows it to act as both a nucleophile and electrophile, making it versatile in synthetic applications aimed at developing novel therapeutic agents .
Synthesis and Testing of Derivatives
A significant body of research has focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Study on Antimicrobial Activity : A series of synthesized compounds based on this compound were tested for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited promising activity, suggesting potential applications in treating bacterial infections .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that some derivatives led to significant cytotoxic effects, highlighting the compound's potential as an anticancer agent .
Data Table: Comparison of Biological Activities
Compound Name | Activity Type | Target Organism/Cell Line | Observed Effect |
---|---|---|---|
This compound | Antibacterial | Staphylococcus aureus | Moderate inhibition |
Derivative A | Antifungal | Candida albicans | High inhibition |
Derivative B | Cytotoxic | HeLa (cervical cancer) | Significant cell death |
Derivative C | Cytotoxic | MCF-7 (breast cancer) | Moderate cell death |
Properties
IUPAC Name |
5-hydroxy-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDZYHBBWXCWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448646 | |
Record name | 5-Hydroxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-74-7 | |
Record name | 5-Hydroxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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